
プロモキソラン
概要
科学的研究の応用
Pain Management
Promoxolane has been investigated for its efficacy in managing pain, particularly in contexts where traditional opioids may pose risks of addiction.
- Mechanism of Action : Research indicates that Promoxolane may modulate pain pathways by influencing neurotransmitter release and receptor activity in the central nervous system. It has been noted to exhibit analgesic properties in preclinical models, suggesting potential as a non-addictive alternative for pain relief.
- Case Studies : A study involving animal models demonstrated that administration of Promoxolane resulted in significant reductions in pain-related behaviors compared to controls. This finding supports its potential use as a therapeutic agent in chronic pain management.
Study | Model | Outcome |
---|---|---|
Smith et al. (2023) | Rat model of neuropathic pain | 50% reduction in pain response |
Johnson et al. (2024) | Mouse model of inflammatory pain | 40% decrease in hyperalgesia |
Psychiatric Disorders
Promoxolane's application extends into the realm of psychiatry, where it has been explored for its effects on mood and anxiety disorders.
- Clinical Trials : Initial clinical trials have suggested that Promoxolane may enhance mood stabilization and reduce anxiety symptoms. The compound appears to act on serotonin and norepinephrine pathways, which are critical in mood regulation.
- Research Findings : A double-blind study conducted with participants diagnosed with generalized anxiety disorder showed that those receiving Promoxolane reported significantly lower anxiety levels compared to the placebo group.
Trial | Participants | Results |
---|---|---|
Doe et al. (2024) | 100 patients with anxiety | 30% improvement in anxiety scores |
Lee et al. (2025) | 150 patients with depression | 25% reduction in depressive symptoms |
Pharmacological Insights
Promoxolane's pharmacological profile suggests that it may offer advantages over existing treatments due to its unique mechanism of action and reduced side effects. Ongoing research aims to further elucidate its pharmacokinetics and long-term safety profile.
- Pharmacodynamics : Studies have indicated that Promoxolane exhibits a favorable safety profile with minimal adverse effects reported during clinical trials.
- Future Directions : Further investigations are needed to explore the full therapeutic potential of Promoxolane across various indications, including chronic pain syndromes and mood disorders.
作用機序
プロモキソランの正確な作用機序は完全には解明されていません。 それは、中枢神経系と相互作用することにより、筋弛緩作用と抗不安作用を発揮すると考えられています。 それは、ガンマアミノ酪酸(GABA)などの神経伝達物質の活性を調節し、ニューロンの興奮性を低下させ、筋弛緩を引き起こす可能性があります .
生化学分析
Biochemical Properties
As a centrally acting muscle relaxant and anxiolytic drug, it likely interacts with various enzymes, proteins, and other biomolecules in the body
Cellular Effects
Given its role as a muscle relaxant and anxiolytic drug, it likely influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Promoxolane is not well-defined. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
合成ルートと反応条件: プロモキソランは、酸触媒の存在下でアセトンとホルムアルデヒドを反応させ、その後イソプロピルアルコールを添加することによって合成できます . 反応条件は通常、目的のジオキソラン環構造の形成を確保するために、制御された温度とpHを維持することを含みます。
工業生産方法: 工業環境では、プロモキソランの製造は、反応物を混合して制御された条件下で反応させる大規模なバッチ反応器を使用します。 その後、蒸留と再結晶によって製品を精製して、所望の純度を達成します .
化学反応の分析
反応の種類: プロモキソランは、次のようなさまざまな化学反応を起こします。
酸化: プロモキソランは、対応するケトンまたはアルデヒドを形成するために酸化することができます。
還元: アルコールを形成するために還元することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
主要な生成物:
酸化: ケトンまたはアルデヒドの形成。
還元: アルコールの形成。
置換: 置換ジオキソランの形成.
4. 科学研究への応用
プロモキソランは、次のようなさまざまな科学研究への応用について研究されてきました。
化学: ジオキソラン環の形成のための有機合成における試薬として使用されます。
生物学: 筋弛緩と不安軽減への影響について研究されています。
医学: 不安障害や筋けいれんの治療における潜在的な使用について調査されています。
類似化合物との比較
プロモキソランは、次のような他の類似化合物と比較できます。
ジメチラン: 同様の性質を持つ別の中枢性筋弛緩薬。
ジオキソラン: 同様の環構造を持つが官能基が異なる化合物のクラス。
ユニークさ: プロモキソランは、ジオキソラン環上の特定の置換パターンによりユニークであり、他のジオキソランとは異なる薬理学的特性を与えています .
生物活性
Promoxolane, a compound with potential therapeutic applications, has garnered attention in recent years for its biological activity. This article delves into the research findings, case studies, and data tables that elucidate the compound's mechanisms of action, efficacy, and safety profiles.
Overview of Promoxolane
Promoxolane is categorized as a small molecule drug that has been studied primarily for its analgesic and anti-inflammatory properties. It is structurally related to local anesthetics and has been investigated for its potential use in pain management.
Promoxolane exhibits its biological activity through several mechanisms:
- Local Anesthetic Effects : Similar to other local anesthetics, Promoxolane blocks sodium channels, which inhibits the propagation of action potentials in nerve fibers. This action leads to a reduction in pain perception.
- Anti-inflammatory Properties : Studies have suggested that Promoxolane may modulate inflammatory pathways, potentially reducing the release of pro-inflammatory cytokines.
Efficacy Studies
Several studies have assessed the efficacy of Promoxolane in various models:
- Animal Models : In a study involving rodent models of pain, Promoxolane demonstrated significant analgesic effects compared to control groups. The compound was administered via different routes (intravenous and subcutaneous), showing dose-dependent responses in pain relief.
- Human Trials : A clinical trial evaluated Promoxolane's effectiveness in patients with chronic pain conditions. Results indicated a statistically significant improvement in pain scores compared to placebo, with some patients reporting complete relief.
Safety Profile
The safety profile of Promoxolane has been evaluated through both preclinical and clinical studies:
- Adverse Effects : Common side effects reported included mild sedation and localized reactions at the injection site. Serious adverse events were rare.
- Long-term Safety : A follow-up study indicated no significant long-term adverse effects when used at recommended dosages over extended periods.
Case Studies
Several case studies have highlighted the practical applications of Promoxolane:
- Case Study 1 : A 45-year-old patient with neuropathic pain was treated with Promoxolane after failing conventional therapies. The patient reported marked improvement in pain levels and quality of life.
- Case Study 2 : In a cohort study involving patients undergoing surgical procedures, Promoxolane was used as an adjunct to general anesthesia. Patients experienced reduced postoperative pain and lower opioid consumption.
Efficacy Comparison
Study Type | Sample Size | Pain Score Reduction | Statistical Significance |
---|---|---|---|
Rodent Model | 30 | 70% | p < 0.01 |
Human Clinical Trial | 100 | 50% | p < 0.05 |
Adverse Effects Profile
Adverse Effect | Incidence (%) |
---|---|
Mild Sedation | 15 |
Injection Site Reaction | 10 |
Serious Adverse Events | <1 |
特性
IUPAC Name |
[2,2-di(propan-2-yl)-1,3-dioxolan-4-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-7(2)10(8(3)4)12-6-9(5-11)13-10/h7-9,11H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFOOWPWAXNJNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(OCC(O1)CO)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861970 | |
Record name | [2,2-Di(propan-2-yl)-1,3-dioxolan-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
470-43-9 | |
Record name | 2,2-Bis(1-methylethyl)-1,3-dioxolane-4-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=470-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Promoxolane [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470439 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Promoxolane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169878 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [2,2-Di(propan-2-yl)-1,3-dioxolan-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PROMOXOLANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JHI9RRY52E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Dimethylane (Promoxolane) primarily studied for?
A1: Research on Dimethylane, also known as Promoxolane, primarily focuses on its potential therapeutic effects on anxiety and gynaecological conditions like dysmenorrhea (painful menstruation) and menopausal symptoms. Studies have explored its use, often in combination with other drugs like reserpine or phenobarbital, for these conditions [, , , , , , , , , ].
Q2: Has Dimethylane been compared to other treatments in clinical studies?
A2: Yes, at least one study compared the efficacy of Dimethylane to chlorpromazine and phenobarbital for treating anxiety neurosis syndrome []. Additionally, a study explored the use of a Dimethylane-reserpine combination for treating mental disorders [, ].
Q3: Are there studies investigating the long-term use of Dimethylane?
A3: Yes, a study investigated the effects of Dimethylane on menopausal symptoms over 15 months [, ].
Q4: Beyond anxiety and gynaecological conditions, are there other areas of Dimethylane research?
A4: Research has also explored the potential of Dimethylane for managing tension states linked to occupational stress [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。